Welcome to the BenchChem Online Store!
molecular formula C9H10OS2 B1585410 4-(1,3-Dithiolan-2-yl)phenol CAS No. 22068-49-1

4-(1,3-Dithiolan-2-yl)phenol

Cat. No. B1585410
M. Wt: 198.3 g/mol
InChI Key: LTNPCGWCUVDEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889881B2

Procedure details

In a tetrahydrofuran (THF) (3 mL) solvent, boron trifluoride diethyl etherate (0.03 mL, 0.25 mmol) was added to a mixed solution including 4-hydroxybenzaldehyde (300 mg, 2.16 mmol) and 1,2-ethanedithiol (0.21 mL, 2.46 mmol), and the reaction mixture was stirred at room temperature for 7 hours. The reaction mixture was distributed between methylene chloride and water, and an organic layer was dried by using MgSO4, filtered, and evaporated under reduced pressure to obtain Compound 81 (465 mg, 95.3%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95.3%

Identifiers

REACTION_CXSMILES
O1CCCC1.B(F)(F)F.CCOCC.[OH:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1.[CH2:24]([SH:27])[CH2:25][SH:26]>O.C(Cl)Cl>[S:26]1[CH2:25][CH2:24][S:27][CH:20]1[C:19]1[CH:22]=[CH:23][C:16]([OH:15])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.03 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(CS)S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
S1C(SCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 95.3%
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.